4-Nitrophenyl dimethylcarbamate
Overview
Description
Synthesis Analysis
4-Nitrophenyl dimethylcarbamate can be synthesized using several methods. A notable approach involves the treatment of 4-nitrophenyl chloroformate with alkylammonium hydrochloride salts and anhydrous Na2CO3, producing 4-nitrophenyl N-methylcarbamate and other analogues in excellent yields. This biphasic method showcases the compound's accessibility through straightforward synthetic routes, offering high purity and yield under optimized conditions (Peterson, Houguang, & Ke, 2006).
Molecular Structure Analysis
The molecular structure of 4-nitrophenyl dimethylcarbamate exhibits interesting characteristics when analyzed through crystallographic studies. The plane of the cis carbamate group in its structure forms an angle with the benzene ring, indicating a specific spatial arrangement. This configuration plays a crucial role in the compound's reactivity and interaction with other molecules. Such structural details are essential for understanding the compound's behavior in various chemical contexts (Waters & Kitson, 1996).
Chemical Reactions and Properties
4-Nitrophenyl dimethylcarbamate participates in a variety of chemical reactions, demonstrating its reactivity and utility in synthetic chemistry. For instance, its involvement in the Smiles rearrangement, where it undergoes reaction by elimination to yield 4-nitrophenoxide ion, highlights its potential in generating valuable chemical intermediates. These reactions are crucial for developing new synthetic pathways and understanding the compound's chemical behavior (Fitzgerald, Blakeley, & Zerner, 1984).
Scientific Research Applications
Catalytic Reduction of 4-Nitrophenol
- Scientific Field : Catalysis and Nanotechnology
- Application Summary : The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Various nanostructured materials have been synthesized and used as catalysts for the reduction of nitrophenol in the presence of reducing agents .
- Methods of Application : The reduction of 4-NP is considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques . Different aspects of model catalytic reduction related to thermodynamics parameters have been elucidated .
- Results or Outcomes : This literature-based discussion on nitrophenols reduction by nanostructured materials allows us to argue numbers of perception, such as size and structure-dependent catalytic activity, structural chemistry of the active nanoparticles, reconstruction of nanoparticles surface and functions of diffusion to control catalytic activity .
Environmentally-Friendly Reduction of 4-Nitrophenol
- Scientific Field : Environmental Chemistry and Catalysis
- Application Summary : The low molecular-mass organic compound 4-nitrophenol is involved in many chemical processes and is commonly present in soils and in surface and ground waters, thereby causing severe environmental impact and health risk . Several methods have been proposed for its transformation (bio and chemical degradation) .
- Methods of Application : The study explores the electrochemical reduction of this pollutant over different metallic and carbonaceous substrata . Specifically, gold and silver working electrodes were used since they combine a high electrocatalytic activity for 4-nitrophenol reduction and a low electrocatalytic capacity for hydrogen evolution . The influence of the pH, temperature, and applied potential have also been considered as crucial parameters in the overall optimization of the process .
- Results or Outcomes : While acidic media and high temperatures favor the clean reduction of 4-nitrophenol to 4-aminophenol, the simultaneous hydrogen evolution is pernicious for this purpose . A simple and effective electrochemical method for the transformation of 4-nitrophenol into 4-aminophenol is proposed with virtually no undesired by-products .
Green Synthesis of Noble Metal Nanoparticles
- Scientific Field : Nanotechnology
- Application Summary : The green synthesis of noble metal nanoparticles and their application in the reduction of 4-nitrophenol in aqueous media .
- Methods of Application : The review presents the scientific advances in the green synthesis of noble metal nanoparticles and their application in the reduction of 4-nitrophenol in aqueous media .
- Results or Outcomes : The review clearly explains the reaction mechanisms of both metal nanoparticle synthesis and 4-NP reduction .
Safety And Hazards
The safety information for 4-Nitrophenyl dimethylcarbamate includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . This suggests that 4-Nitrophenyl dimethylcarbamate and similar compounds could play a significant role in future research and development in the field of nanostructured materials .
properties
IUPAC Name |
(4-nitrophenyl) N,N-dimethylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-10(2)9(12)15-8-5-3-7(4-6-8)11(13)14/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRIFDNEMBTBMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10222736 | |
Record name | 4-Nitrophenyl dimethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10222736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl dimethylcarbamate | |
CAS RN |
7244-70-4 | |
Record name | Carbamic acid, N,N-dimethyl-, 4-nitrophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7244-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrophenyl dimethylcarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007244704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenyl dimethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10222736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrophenyl N,N-dimethylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.